N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a trifluoromethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with 4-(trifluoromethyl)benzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the trifluoromethyl group play crucial roles in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxyphenyl)-4-chlorocinnamide
- Propanamide, N-(4-methoxyphenyl)-3-chloro-
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both a cyano group and a trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2/c1-26-16-7-6-14(9-15(16)19)24-17(25)12(10-23)8-11-2-4-13(5-3-11)18(20,21)22/h2-9H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWTAXPFRADEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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